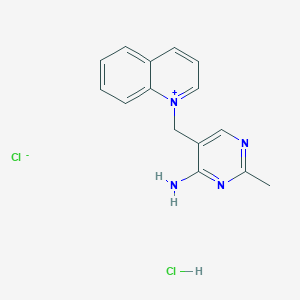
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinolin-1-ium core with a pyrimidinylmethyl group, making it a subject of interest for its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative and the pyrimidinylmethyl group. One common synthetic route includes the following steps:
Quinoline Derivative Synthesis: Quinoline is first synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Pyrimidinylmethyl Group Addition: The pyrimidinylmethyl group is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable pyrimidinylmethyl halide.
Formation of the Quinolin-1-ium Ion: The quinolin-1-ium ion is formed by protonation of the quinoline nitrogen atom.
Hydrochloride Salt Formation: Finally, the quinolin-1-ium ion is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in identifying the most effective reaction conditions and reagents for large-scale production.
化学反应分析
Types of Reactions: 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The pyrimidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation Products: Quinone derivatives, which can be further modified or used in other chemical reactions.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Substitution Products: Various substituted pyrimidinylmethyl derivatives, which can be used in medicinal chemistry and material science.
科学研究应用
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The quinolin-1-ium core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The pyrimidinylmethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.
相似化合物的比较
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium: This compound is structurally similar but lacks the quinoline core, resulting in different chemical and biological properties.
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyrimidin-2-ylamine: Another related compound with a different core structure, leading to distinct reactivity and applications.
Uniqueness: 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride is unique due to its combination of the quinoline and pyrimidinylmethyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
2-methyl-5-(quinolin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N4.2ClH/c1-11-17-9-13(15(16)18-11)10-19-8-4-6-12-5-2-3-7-14(12)19;;/h2-9H,10H2,1H3,(H2,16,17,18);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVLIBIDRMHGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC3=CC=CC=C32.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE](/img/structure/B2738497.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)
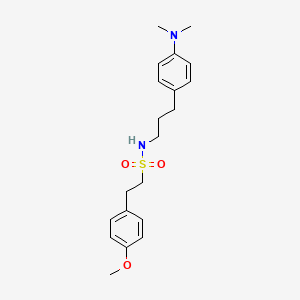
![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)
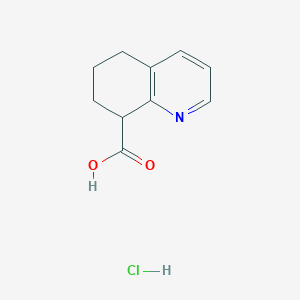
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
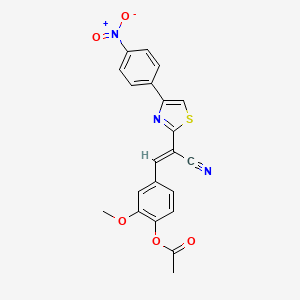
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
![5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)
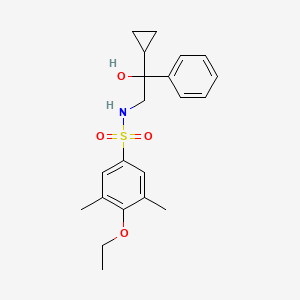
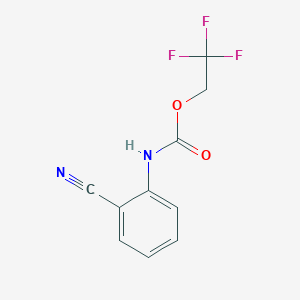
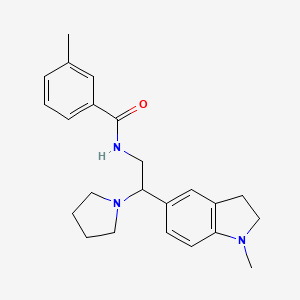
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
